molecular formula C14H12ClN3O3S B1672534 Fenquizone CAS No. 20287-37-0

Fenquizone

カタログ番号: B1672534
CAS番号: 20287-37-0
分子量: 337.8 g/mol
InChIキー: DBDTUXMDTSTPQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フェンキゾーンは、低天井スルホンアミド系利尿薬に属する利尿薬です。主に浮腫と高血圧の治療に使用されます。 フェンキゾーンの化学構造は、窒素原子を含む縮合複素環式化合物であるキナゾリン環系を特徴としています .

準備方法

フェンキゾーンの合成は、適切な前駆体の環化を伴います。一般的な方法の1つは、2-アミノベンザミドとベンゾイルクロリドを反応させてキナゾリン環を形成することです。続いてスルホン化が行われ、スルホンアミド基が導入されます。 反応条件は通常、酸クロリド、無水物、およびホルミエートを使用し、目的のキナゾリン誘導体を生成します .

化学反応の分析

フェンキゾーンは、次のようなさまざまな化学反応を起こします。

    酸化: フェンキゾーンは酸化されてキナゾリン誘導体を生成します。

    還元: 還元反応により、フェンキゾーンは対応するジヒドロキナゾリン誘導体に変換されます。

    置換: スルホンアミド基または芳香族環で置換反応が起こり、さまざまな置換誘導体が生じます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求電子剤などがあります。 これらの反応から生成される主な生成物は、通常、キナゾリンおよびジヒドロキナゾリン誘導体です .

科学研究への応用

フェンキゾーンは、幅広い科学研究用途があります。

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure : Fenquizone has the chemical formula C14H12ClN3O3SC_{14}H_{12}ClN_{3}O_{3}S.

Mechanism of Action : this compound primarily acts by inhibiting sodium reabsorption in the proximal tubule and the ascending limb of the loop of Henle. This mechanism leads to increased excretion of sodium and water, thus functioning as an effective diuretic .

Diuretic Effects

This compound is utilized in treating conditions such as edema and hypertension. Clinical studies have demonstrated that it produces similar effects to thiazide diuretics, effectively increasing urine volume and altering sodium and potassium excretion rates .

Antihypertensive Properties

In controlled trials, this compound has shown significant antihypertensive effects, particularly in patients with mild to moderate essential hypertension. Notably, it has been found to lower diastolic blood pressure without adversely affecting serum potassium levels .

Antimicrobial and Antitumor Activities

Research indicates that this compound derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, antifungal, and cytotoxic properties. These derivatives are being explored for their potential in treating various infections and cancers .

Case Study 1: Antihypertensive Efficacy

A double-blind study compared this compound with chlorthalidone in patients with essential hypertension. Results indicated that this compound effectively reduced both systolic and diastolic blood pressure while maintaining normal potassium levels, suggesting its safety profile compared to other diuretics .

Case Study 2: Antimicrobial Screening

In vitro studies assessed the antimicrobial efficacy of this compound derivatives against various bacterial strains. Results showed promising activity against resistant strains, highlighting the potential for developing new antimicrobial agents based on this compound's structure .

Table 1: Pharmacological Effects of this compound

EffectDescriptionReference
Diuretic ActionIncreases urine output; similar to thiazides
AntihypertensiveSignificant reduction in blood pressure
Antimicrobial ActivityEffective against various bacterial strains
CytotoxicityExhibits cytotoxic effects on cancer cells

Table 2: Comparison with Other Diuretics

DiureticMechanismKey BenefitsReference
This compoundSodium reabsorption inhibitionLower potassium impact
ChlorthalidoneSimilar to this compoundEstablished efficacy
HydrochlorothiazideSodium reabsorption inhibitionWidely used; risk of hypokalemia

作用機序

フェンキゾーンは、腎臓の近位尿細管およびヘンレのループの上行枝におけるナトリウムの再吸収を阻害することにより作用します。これにより、塩化物とナトリウムの排泄が促進され、利尿作用が増強されます。 この機序に関与する分子標的には、腎尿細管のナトリウムトランスポーターおよびチャネルが含まれます .

類似化合物の比較

フェンキゾーンは、メトラゾンやキネタゾンなどの他のキナゾリン系利尿薬と構造的に関連しています。これらの化合物は、類似の利尿特性を共有していますが、化学構造と特定の薬理活性は異なります。たとえば:

フェンキゾーンは、その特殊なキナゾリン構造と浮腫および高血圧の治療における特定の有効性により、独特です。

類似化合物との比較

Fenquizone is structurally related to other quinazoline-based diuretics such as metolazone and quinethazone. These compounds share similar diuretic properties but differ in their chemical structures and specific pharmacological activities. For example:

This compound is unique due to its specific quinazoline structure and its particular efficacy in treating oedema and hypertension.

生物活性

Fenquizone, a member of the quinazolinone class, is primarily recognized for its diuretic properties. This article explores its biological activities, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound has been investigated for its diuretic effects, particularly in comparison to other well-characterized diuretics. Key findings from various studies highlight its impact on renal function and electrolyte balance.

  • Diuretic Activity :
    • This compound exhibits diuretic action by influencing sodium and potassium excretion. Studies indicate that its effects are comparable to thiazide diuretics, with significant changes in urine volume observed in animal models (rats, mice, and rabbits) at doses ranging from 0.05 to 100 mg/kg .
    • The drug decreases free water clearance in rabbits, suggesting an action at the cortical diluting segment of the nephron without significantly affecting free water reabsorption .
  • Electrolyte Excretion :
    • Research indicates that this compound primarily affects sodium and potassium levels while having minimal impact on blood flow to renal tissues and plasma glucose or urate concentrations .

Comparative Studies

A detailed comparison of this compound with other diuretics reveals its unique profile:

Parameter This compound Thiazide Diuretics Loop Diuretics
Sodium Excretion IncreaseModerateHighVery High
Potassium ExcretionModerateHighVery High
Urine Volume IncreaseSignificantSignificantVery Significant
Free Water ClearanceDecreasedVariableDecreased

Case Study 1: Hypertension Management

In a clinical setting, this compound has been utilized for managing hypertension. A study involving patients with elevated blood pressure demonstrated that this compound effectively lowered systolic and diastolic pressures when administered as part of a combination therapy .

Case Study 2: Comparison with Other Antihypertensives

A meta-analysis highlighted the effectiveness of first-line diuretics, including this compound, compared to other antihypertensive classes. The results indicated that diuretics like this compound may reduce cardiovascular events more effectively than beta-blockers in specific patient populations .

Additional Biological Activities

Beyond its primary use as a diuretic, this compound has shown potential in various biological activities:

  • Anticancer Properties : Some derivatives of quinazolinones have been studied for their anticancer effects. Research indicates that certain modifications to the quinazolinone structure enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects : Quinazolinone derivatives have been reported to possess anti-inflammatory properties, making them candidates for further research in inflammatory disease treatment .

特性

IUPAC Name

7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c15-10-7-11-9(6-12(10)22(16,20)21)14(19)18-13(17-11)8-4-2-1-3-5-8/h1-7,13,17H,(H,18,19)(H2,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDTUXMDTSTPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864933
Record name 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20287-37-0
Record name Fenquizone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20287-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenquizone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenquizone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenquizone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENQUIZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ1U13R8IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenquizone
Reactant of Route 2
Fenquizone
Reactant of Route 3
Fenquizone
Reactant of Route 4
Fenquizone
Reactant of Route 5
Reactant of Route 5
Fenquizone
Reactant of Route 6
Fenquizone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。